REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[C:8]([O:19][CH2:20][CH2:21][CH2:22][N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:15]=1)[C:12](O)=[O:13].C[N:30](C=O)C>>[CH3:5][O:6][C:7]1[C:8]([O:19][CH2:20][CH2:21][CH2:22][N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:15]=1)[C:12]([NH2:30])=[O:13]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
7.54 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OCCCN1CCOCC1
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Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene (x2)
|
Type
|
CUSTOM
|
Details
|
ammonia was bubbled through the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
After concentration of the filtrate by evaporation
|
Type
|
CUSTOM
|
Details
|
the product crystallised
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])OCCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |